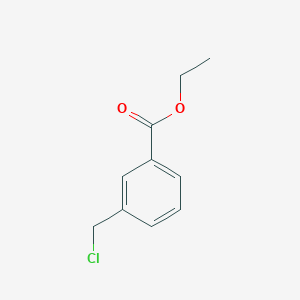

Ethyl 3-(Chloromethyl)benzoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNVMXXFCNKXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564302 | |

| Record name | Ethyl 3-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54589-54-7 | |

| Record name | Benzoic acid, 3-(chloromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54589-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(Chloromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Chloromethyl Benzoate and Analogues

Precursor Synthesis and Esterification Strategies

The initial phase in the synthesis of ethyl 3-(chloromethyl)benzoate (B8533320) focuses on the construction of the core ethyl benzoate (B1203000) structure. This can be approached by either preparing the substituted benzoic acid first, followed by esterification, or by esterifying benzoic acid and then introducing the chloromethyl group.

Derivatization of Benzoic Acid for Ester Formation

The conversion of a carboxylic acid, such as benzoic acid or its derivatives, into an ester is a fundamental transformation in organic synthesis. To facilitate this, the carboxyl group's hydroxyl (-OH) is converted into a better leaving group. A common method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride. libretexts.org This highly reactive intermediate can then readily react with an alcohol to form the corresponding ester. This strategy is particularly useful when direct esterification is sluggish or when the starting materials are sensitive to the harsh conditions of other methods.

Preparation of Ethyl Benzoate Scaffolds

A direct and widely used method for preparing ethyl benzoate is the Fischer esterification. scribd.comgeorganics.sk This reaction involves heating a carboxylic acid, in this case, 3-(chloromethyl)benzoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). scribd.comquora.comdoubtnut.com The use of excess ethanol helps to drive the reversible reaction toward the formation of the ester product. libretexts.org

Alternatively, ethyl benzoate scaffolds can be synthesized by reacting the carboxylate salt of benzoic acid with an ethylating agent like ethyl iodide or ethyl bromide. libretexts.orgquora.com This method proceeds via an SN2 mechanism and offers a different pathway to the desired ester. libretexts.org

Regioselective Introduction of the Chloromethyl Moiety

The introduction of the chloromethyl (-CH₂Cl) group onto the ethyl benzoate ring at the meta position is a critical step that defines the final product. The ester group (-COOEt) is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position.

Chloromethylation Reactions via Lewis Acid Catalysis

The most common method for introducing a chloromethyl group onto an aromatic ring is the Blanc-Quelet reaction. taltech.eedamascusuniversity.edu.sywikipedia.org This electrophilic aromatic substitution involves reacting the aromatic substrate, ethyl benzoate, with formaldehyde (B43269) (or a source like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst. taltech.eedamascusuniversity.edu.sywikipedia.org

The mechanism involves the protonation of formaldehyde by the acid catalyst, which generates a highly electrophilic species. wikipedia.org This electrophile is then attacked by the π-electrons of the aromatic ring. wikipedia.org The resulting benzyl (B1604629) alcohol intermediate is subsequently converted to the corresponding chloromethyl derivative under the reaction conditions. wikipedia.orgalfa-chemistry.com A variety of Lewis acids can be employed, including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and ferric chloride (FeCl₃). taltech.eeresearchgate.netsciencemadness.org The choice of catalyst can significantly impact the reaction's efficiency and selectivity. tandfonline.com

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of the chloromethylation reaction are highly dependent on several parameters. Key factors that must be carefully controlled include temperature, reaction time, the nature of the solvent, and the stoichiometry of the reactants and catalyst. tandfonline.com For instance, maintaining lower temperatures can often minimize the formation of unwanted byproducts, such as di-substituted compounds or diarylmethane derivatives. wikipedia.org The choice of solvent is also critical; inert solvents like chloroform, carbon tetrachloride, or dichloromethane (B109758) are frequently used. justia.com

A Chinese patent describes a one-step synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst. It highlights the influence of different catalysts and conditions on the product yield. google.com

Table 1: Influence of Lewis Acid Catalyst on the Synthesis of 3-Chloromethyl Benzoic Acid Derivatives google.com

| Catalyst | Solvent | Temperature (°C) | Time (h) | Product Purity (HPLC) |

| Ferric Chloride | Chloroform | 20 - 25 | 10 | 90.2% |

| Stannous Chloride | Chloroform | 30 - 40 | 13 | 86.3% |

| Aluminum Chloride | Dichloromethane | 25 - 35 | 8 | 85.2% |

| Zinc Chloride | Ethyl Acetate | 60 - 70 | 20 | 0.6% (target), 98.0% (starting material) |

This data illustrates that ferric chloride under milder conditions provided the highest purity of the desired product in this specific patented method.

Alternative Halogenation and Functionalization Routes

Besides direct chloromethylation, alternative synthetic pathways can be employed to obtain ethyl 3-(chloromethyl)benzoate. One such strategy involves the free-radical chlorination of ethyl 3-methylbenzoate (B1238549) (also known as ethyl m-toluate). doubtnut.com This reaction is typically initiated by UV light or a radical initiator and involves the substitution of a hydrogen atom on the methyl group with a chlorine atom. doubtnut.com This method offers a different regiochemical approach, starting from the methylated analogue of the target compound.

Another alternative begins with the reduction of a suitable precursor, such as ethyl 3-formylbenzoate or ethyl 3-carboxybenzoate (B1239119), to the corresponding alcohol, ethyl 3-(hydroxymethyl)benzoate. This alcohol can then be converted to the desired chloromethyl compound by reaction with a chlorinating agent like thionyl chloride or hydrogen chloride. This two-step approach allows for the introduction of the chloromethyl group through a functional group interconversion.

Sustainable and Scalable Synthesis Approaches

The development of synthetic methodologies for key chemical intermediates like this compound is increasingly governed by the principles of green chemistry and the practical demands of industrial-scale production. The focus has shifted towards creating processes that are not only efficient and high-yielding but also environmentally responsible and economically viable on a large scale. This section explores the advancements in sustainable synthetic protocols and the associated challenges and considerations for the industrial production of this compound and its analogues.

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of this compound typically involves two main transformations: the esterification of 3-(chloromethyl)benzoic acid with ethanol, or the chloromethylation of ethyl benzoate. Both steps have historically employed reagents and conditions that are now considered less than ideal from an environmental standpoint. Modern research efforts are focused on developing greener alternatives that minimize waste, avoid hazardous substances, and improve energy efficiency.

One of the core tenets of green chemistry is the use of safer solvents and reagents. In the context of chloromethylation, traditional methods often utilize reagents like chloromethyl methyl ether, which is a potent carcinogen, or strong acids that are corrosive and generate significant waste streams. google.com An environmentally friendlier approach involves the use of N-Chlorosuccinimide (NCS) as a chlorinating agent in an aqueous medium. isca.me This method is efficient, operates under mild conditions, and avoids the use of organic solvents, yielding chlorinated arenes in good to excellent yields (75-96%). isca.me Another innovative, catalyst-free method for the regioselective chlorination of toluene (B28343) derivatives employs potassium hydrogen persulfate (KHSO5) and potassium chloride (KCl). researchgate.net This system is notable for its use of non-toxic, stable, and inexpensive reagents at room temperature. researchgate.net Depending on the solvent system, this method can selectively favor either aromatic or benzylic chlorination. researchgate.net For instance, chlorinated solvents favor the formation of benzyl chloride derivatives. researchgate.net

For the esterification step, the classic Fischer esterification using a mineral acid catalyst like sulfuric acid is effective but suffers from issues with corrosion, catalyst separation, and waste generation. researchtrend.netnumberanalytics.com A greener alternative is the use of solid acid catalysts, which can be easily recovered and reused. One such promising catalyst is H3PO4 supported on a TiO2-ZrO2 mixed oxide. koreascience.krscispace.com This heterogeneous catalyst has demonstrated high activity and 100% selectivity for the esterification of various aromatic acids with alcohols under solvent-free conditions. koreascience.krscispace.com The catalyst is recyclable and maintains its activity over several cycles, making it a sustainable option. koreascience.krscispace.com

The principles of these environmentally benign methods can be applied to the synthesis of this compound, as summarized in the table below.

| Synthetic Step | Traditional Method | Greener Alternative | Key Advantages of Greener Alternative |

| Chloromethylation | Use of chloromethyl methyl ether or strong acids | N-Chlorosuccinimide (NCS) in aqueous media; KHSO5/KCl system | Avoids carcinogenic reagents, uses safer solvents, mild reaction conditions, high yields. isca.meresearchgate.net |

| Esterification | Mineral acid catalysis (e.g., H2SO4) | Solid acid catalysis (e.g., H3PO4/TiO2-ZrO2) | Catalyst is reusable, solvent-free conditions, no corrosive waste, high selectivity. koreascience.krscispace.com |

Industrial Production Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production introduces a unique set of challenges that must be addressed to ensure a process is robust, safe, and economically feasible. For this compound, these challenges primarily relate to reaction control, scalability of equipment, and process optimization to maximize yield and purity while minimizing cost and environmental impact.

Another consideration is the deactivation of catalysts, especially Lewis acids like zinc chloride or aluminum chloride, which are sensitive to moisture. researchgate.net On an industrial scale, this necessitates the use of anhydrous reagents and inert atmospheres, which can add to the operational complexity and cost. The development of more robust and water-tolerant catalysts is an ongoing area of research.

To enhance safety and control, modern chemical manufacturing is increasingly adopting continuous flow reactors. These systems offer superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control and minimizing the risk of runaway reactions. For chloromethylation reactions, continuous flow systems can lead to higher yields (>90%) and purity (99%) with significantly shorter residence times (10–30 minutes). Furthermore, catalysts can be immobilized within the reactor, simplifying separation and enabling catalyst recycling, which aligns with the principles of green chemistry.

The table below outlines some of the key challenges in the industrial production of chloromethylated aromatics and the corresponding mitigation strategies.

| Challenge | Description | Mitigation Strategy |

| Over-chlorination | Formation of multiple chloromethyl groups on the aromatic ring, leading to impurities. | Strict stoichiometric control of reagents, optimization of reaction time and temperature, low-temperature quenching. google.com |

| Catalyst Deactivation | Lewis acid catalysts can be deactivated by moisture, reducing efficiency. researchgate.net | Use of anhydrous reagents, maintaining an inert atmosphere (N2/Ar), developing water-tolerant catalysts. |

| Reaction Control & Safety | Exothermic nature of chloromethylation can lead to thermal runaways in large batch reactors. | Implementation of continuous flow reactors for better heat and mass transfer, improved safety, and higher yields. |

| Product Separation & Purification | Separation of the desired product from byproducts and unreacted starting materials can be complex and costly. | Optimization of reaction selectivity, use of efficient purification techniques like distillation under reduced pressure. |

| Waste Management | Use of strong acids and chlorinated solvents generates significant waste streams. | Catalyst recycling, use of greener solvents and reagents, development of solvent-free methods like mechanochemical synthesis. koreascience.krscispace.com |

Investigation of Chemical Reactivity and Mechanistic Pathways of Ethyl 3 Chloromethyl Benzoate

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in ethyl 3-(chloromethyl)benzoate (B8533320) is a primary benzylic halide, a structural motif known for its susceptibility to nucleophilic substitution reactions. The reactivity of this group is influenced by the electronic effects of the ester group and the inherent stability of potential benzylic carbocation intermediates.

The nucleophilic substitution at the benzylic carbon of ethyl 3-(chloromethyl)benzoate can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) pathway, or a combination of both. The predominant mechanism is dictated by several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature.

Benzylic halides are capable of undergoing both S_N1 and S_N2 reactions due to the ability of the benzene (B151609) ring to stabilize both the transition state of an S_N2 reaction and the carbocation intermediate of an S_N1 reaction through resonance. vanderbilt.edumasterorganicchemistry.com For primary benzylic halides like this compound, the S_N2 mechanism is often favored, especially with strong nucleophiles in polar aprotic solvents. libretexts.org The reaction rate in an S_N2 mechanism is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub

However, under conditions that favor carbocation formation, such as in the presence of a weak nucleophile and a polar protic solvent, the S_N1 pathway can become significant. libretexts.orgstackexchange.com The ester group at the meta position is electron-withdrawing, which would slightly destabilize a benzylic carbocation intermediate compared to an unsubstituted benzyl (B1604629) halide, thus making the S_N1 pathway less favorable than for electron-donating substituted systems. Kinetic studies on the solvolysis of substituted benzyl bromides have shown that electron-withdrawing groups decrease the rate of S_N1 reactions. cdnsciencepub.com

Stereochemical studies on chiral benzylic halides have demonstrated that S_N2 reactions proceed with a complete inversion of configuration at the chiral center (Walden inversion). solubilityofthings.comlibretexts.org In contrast, S_N1 reactions, which proceed through a planar carbocation intermediate, typically lead to racemization, a mixture of retention and inversion products. solubilityofthings.comlibretexts.org While this compound itself is not chiral, understanding these stereochemical outcomes is crucial when designing syntheses with related chiral substrates.

Table 1: Factors Influencing S_N1 vs. S_N2 Pathways for Benzylic Halides

| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group (e.g., I⁻, Br⁻, TsO⁻) | Good leaving group (e.g., I⁻, Br⁻, TsO⁻) |

The electrophilic benzylic carbon of this compound readily reacts with a wide array of nucleophiles, leading to the formation of various substituted products. The choice of nucleophile dictates the nature of the newly formed bond and the properties of the resulting molecule.

Nitrogen Nucleophiles: Amines, both primary and secondary, can act as effective nucleophiles to displace the chloride ion, forming the corresponding 3-(aminomethyl)benzoate derivatives. These reactions are fundamental in the synthesis of various biologically active compounds. For instance, reaction with ammonia (B1221849) would yield ethyl 3-(aminomethyl)benzoate.

Oxygen Nucleophiles: Alkoxides and hydroxides are strong oxygen nucleophiles that can react with this compound. The reaction with sodium hydroxide (B78521) can lead to the formation of ethyl 3-(hydroxymethyl)benzoate. However, under strongly basic conditions, hydrolysis of the ester group may also occur as a competing reaction.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react readily with benzylic halides. For example, reaction with a thiolate salt (RSNa) would produce the corresponding thioether, ethyl 3-((alkylthio)methyl)benzoate. nih.gov

Other Nucleophiles: Other nucleophiles such as azide (B81097) (N₃⁻) and cyanide (CN⁻) can also be employed to introduce synthetically useful functional groups. The reaction with sodium azide is a common method for preparing azides, such as ethyl 3-(azidomethyl)benzoate, which can be further transformed into amines or used in click chemistry. clockss.org

Table 2: Examples of Nucleophilic Substitution Products from this compound

| Nucleophile | Reagent Example | Product |

| Amine | R₂NH | Ethyl 3-((dialkylamino)methyl)benzoate |

| Alkoxide | RONa | Ethyl 3-(alkoxymethyl)benzoate |

| Thiolate | RSNa | Ethyl 3-((alkylthio)methyl)benzoate |

| Azide | NaN₃ | Ethyl 3-(azidomethyl)benzoate |

| Cyanide | NaCN | Ethyl 3-(cyanomethyl)benzoate |

The bifunctional nature of this compound allows for intramolecular reactions where the ester group or a derivative thereof can act as a nucleophile, attacking the electrophilic benzylic carbon. A notable example is the potential for intramolecular cyclization to form lactones. While direct cyclization of this compound itself is not facile, derivatives where the ester is positioned ortho to the chloromethyl group are known to undergo intramolecular cyclization to form isochromanones. For instance, ethyl 2-(chloromethyl)benzoate can cyclize under appropriate conditions.

In the case of this compound, intramolecular cyclization would lead to a strained seven-membered ring, which is generally less favored than the formation of five- or six-membered rings. However, related intramolecular reactions have been reported. For example, the intramolecular cyclization of o-(azidomethyl)benzoates with cyanoacetamides can lead to the formation of triazolo[1,5-b] cdnsciencepub.comresearchgate.netbenzodiazepines, a seven-membered ring system. researchgate.net

Diverse Nucleophile Reactivity and Product Profiles.

Transformations of the Ester Functional Group

The ethyl ester group of this compound can undergo various transformations, most notably hydrolysis and transesterification, which are characteristic reactions of carboxylic acid esters.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(chloromethyl)benzoic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. The reaction is reversible and typically requires heating to proceed at a reasonable rate. Kinetic studies on the acid-catalyzed hydrolysis of substituted ethyl benzoates show a relatively small effect of substituents on the reaction rate. chegg.com

Base-Promoted Hydrolysis (Saponification): The hydrolysis is more commonly and efficiently carried out under basic conditions, using a strong base such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the ethoxide ion is irreversible due to the deprotonation of the resulting carboxylic acid by the strongly basic ethoxide. This reaction is generally faster and more complete than acid-catalyzed hydrolysis. Kinetic studies have shown that the rates of alkaline hydrolysis of substituted ethyl benzoates are significantly influenced by the nature and position of the substituents. rsc.orglibretexts.org

Table 3: Comparison of Acidic and Basic Hydrolysis of Ethyl Benzoate (B1203000) Derivatives

| Condition | Catalyst | Mechanism | Reversibility | Rate |

| Acidic | H⁺ | Nucleophilic Acyl Substitution | Reversible | Slower |

| Basic | OH⁻ | Nucleophilic Acyl Substitution (Saponification) | Irreversible | Faster |

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and an excess of another alcohol (R'OH), this compound can be converted to the corresponding R' ester. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.org

Base-Catalyzed Transesterification: The reaction can also be promoted by a base, typically the alkoxide corresponding to the alcohol being used (R'O⁻). The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate and subsequent elimination of the ethoxide ion. masterorganicchemistry.com

The efficiency of transesterification can be influenced by the choice of catalyst and reaction conditions. For example, various metal oxides have been shown to catalyze the transesterification of methyl benzoate with benzyl alcohol.

Hydrolysis Under Acidic and Basic Conditions.

Reactions of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is significantly influenced by the two substituents: the ethyl ester group (-COOEt) and the chloromethyl group (-CH2Cl). These groups dictate the regioselectivity of electrophilic aromatic substitution and enable a variety of palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns.

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring control the position of the incoming electrophile. The ethyl ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. msu.edulibretexts.org The chloromethyl group is weakly deactivating due to the inductive effect of the chlorine atom.

When both groups are present on the benzene ring, their directing effects must be considered. The ethyl ester at position 1 directs incoming groups to position 3 (which is already occupied) and position 5. The chloromethyl group at position 3 directs incoming groups to positions 5 and to a lesser extent, positions 2 and 6 (ortho to itself). Therefore, electrophilic substitution on this compound is expected to predominantly yield the 1,3,5-trisubstituted product.

For instance, in the nitration of similar benzoyl derivatives, the incoming nitro group is directed to the meta position relative to the deactivating carbonyl group. acs.org While specific studies on the comprehensive electrophilic substitution patterns of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution suggest that the combined directing effects of the ester and chloromethyl groups will favor substitution at the C5 position. msu.edulibretexts.orgyoutube.com

Table 1: Predicted Major Product of Electrophilic Aromatic Substitution on this compound

| Reactants | Reagents | Predicted Major Product |

| This compound | HNO₃, H₂SO₄ | Ethyl 3-(chloromethyl)-5-nitrobenzoate |

| This compound | Br₂, FeBr₃ | Ethyl 3-bromo-5-(chloromethyl)benzoate |

| This compound | SO₃, H₂SO₄ | Ethyl 3-(chloromethyl)-5-sulfobenzoate |

Palladium-Catalyzed Cross-Coupling Reactions.

The presence of a halogenated benzylic group makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. This compound can react with arylboronic acids in the presence of a palladium catalyst to form diarylmethane derivatives. For example, the coupling of various (chloromethyl)benzene derivatives with arylboronic acids has been successfully demonstrated. mdpi.com Specifically, the reaction of ethyl 4-(chloromethyl)benzoate with arylboronic acids has been reported to yield the corresponding coupled products. rsc.org It is therefore highly probable that this compound would undergo similar Suzuki-Miyaura coupling reactions. rsc.orgrsc.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While direct examples involving this compound are not prevalent in the search results, the reaction is known to tolerate ester functionalities. acs.orgnih.gov The Heck reaction has been utilized with similar bromo- and iodo-substituted benzoates, suggesting the potential for this compound to participate in such couplings, although the C-Cl bond is generally less reactive than C-Br or C-I bonds. google.comgoogle.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Copper-free Sonogashira couplings have been developed and are compatible with various functional groups. nih.govnottingham.ac.uk The reaction of methyl 3-(pyridin-3-ylethynyl)benzoate has been synthesized via a Sonogashira reaction, indicating that the ester group is well-tolerated under these conditions. nih.gov This suggests that this compound could potentially undergo Sonogashira coupling, though the reactivity of the chloromethyl group in this specific context requires further investigation.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Benzoate Derivatives

| Coupling Reaction | Substrates | Catalyst System | Product Type |

| Suzuki-Miyaura | Ethyl 4-(chloromethyl)benzoate, Arylboronic acid | Pd catalyst | Diaryl methane (B114726) derivatives |

| Heck | Bromo- or Iodo-substituted benzoates, Alkene | Pd catalyst | Stilbene derivatives |

| Sonogashira | Methyl 3-(pyridin-3-ylethynyl)benzoate | Pd/Cu catalyst | Aryl alkynes |

Oxidation and Reduction Chemistry of this compound

The two functional groups of this compound, the ester and the chloromethyl group, exhibit distinct reactivity towards oxidation and reduction, allowing for selective transformations.

Oxidation Pathways Leading to Carboxylic Acid Derivatives.

The chloromethyl group (-CH2Cl) on the aromatic ring can be oxidized to a carboxylic acid group (-COOH). A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com This oxidation would convert this compound into ethyl 3-carboxybenzoate (B1239119) (a monoester of isophthalic acid). It is important to note that the ester group is generally stable under these oxidizing conditions. researchgate.net

Table 3: Oxidation of the Chloromethyl Group

| Starting Material | Oxidizing Agent | Major Product |

| This compound | KMnO₄, H₂O, heat | Ethyl 3-carboxybenzoate |

Reduction of the Ester and Chloromethyl Functions.

The ester and chloromethyl groups can be reduced, either selectively or simultaneously, depending on the reducing agent and reaction conditions.

Reduction of the Ester Group: The ethyl ester can be reduced to a primary alcohol. Lithium borohydride (B1222165) (LiBH₄) is a reagent that can selectively reduce esters in the presence of other functional groups like halides. harvard.edu Therefore, treatment of this compound with LiBH₄ would be expected to yield (3-(chloromethyl)phenyl)methanol. Diisobutylaluminium hydride (DIBAL-H) is another reagent that can selectively reduce esters to alcohols. rsc.org

Reduction of the Chloromethyl Group: The chloromethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation or with hydride reagents under specific conditions. For instance, dichloroindium hydride (HInCl₂) has been shown to be effective for the selective reduction of alkyl halides. arkat-usa.org

Simultaneous Reduction of Both Groups: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the chloromethyl group. acs.org The reaction of this compound with LiAlH₄ would be expected to yield 3-methylbenzyl alcohol.

Table 4: Reduction Products of this compound

| Reagent | Selective Reduction of | Product |

| LiBH₄ | Ester | (3-(Chloromethyl)phenyl)methanol |

| DIBAL-H | Ester | (3-(Chloromethyl)phenyl)methanol |

| HInCl₂ | Chloromethyl group | Ethyl 3-methylbenzoate (B1238549) |

| LiAlH₄ | Both groups | 3-Methylbenzyl alcohol |

Applications of Ethyl 3 Chloromethyl Benzoate in Complex Organic Synthesis

Building Block in Pharmaceutical and Agrochemical Synthesis

The reactivity of the chloromethyl group makes Ethyl 3-(chloromethyl)benzoate (B8533320) an important intermediate in the synthesis of pharmaceuticals and agrochemicals. This group can be readily displaced by a variety of nucleophiles, enabling the introduction of the ethyl 3-benzoate moiety into larger molecular frameworks.

Physicochemical Properties of Ethyl 3-(Chloromethyl)benzoate

| Property | Value | References |

|---|---|---|

| CAS Number | 54589-54-7 | |

| Molecular Formula | C₁₀H₁₁ClO₂ | |

| Molecular Weight | 198.65 g/mol | |

| Appearance | Colorless Liquid | |

| Boiling Point | ~228-230°C | |

| Density | ~1.17 - 1.18 g/mL | molbase.com |

| Synonyms | 3-(Chloromethyl)benzoic Acid Ethyl Ester, 3-(Ethoxycarbonyl)benzyl chloride | chemspider.com |

This compound is utilized as a key intermediate in the synthesis of complex organic molecules for the pharmaceutical industry. The compound's primary role is to act as a scaffold upon which further chemical complexity can be built. The chloromethyl group is a reactive handle for alkylation reactions, allowing for the covalent attachment of this building block to other precursors. This synthetic strategy is fundamental in constructing the carbon skeleton of various biologically active compounds. While specific drug examples derived directly from this ethyl ester are not broadly detailed in the literature, its methyl ester analog, Mthis compound, is known to be a precursor for vasodilators like taprostene, highlighting the utility of this structural class in medicinal chemistry.

In the field of agrochemicals, this compound serves as a crucial intermediate for the synthesis of modern pesticides. The development of new crop protection products is a vital part of the growing chemical industry, aimed at increasing agricultural yield. environmentclearance.nic.in The synthesis of these complex agrochemical molecules often requires versatile building blocks that can introduce specific functionalities. This compound fulfills this role by enabling the incorporation of the 3-(ethoxycarbonyl)benzyl group into the final pesticide structure, a common strategy in the design of innovative farming solutions. environmentclearance.nic.in

Beyond its direct use in building target molecules, this compound is employed in the synthesis of other specialized chemical reagents. Its utility stems from the high reactivity of the benzylic chloride towards nucleophilic substitution. This reaction allows for the chlorine atom to be replaced by a wide range of functional groups, leading to a diverse set of substituted derivatives. These new derivatives, now containing the 3-(ethoxycarbonyl)benzyl core, can then be used as tailored reagents for more specific and advanced synthetic transformations in both research and industrial chemistry.

Intermediate in Agrochemical Development.

Derivatization for Functional Molecule Design

The dual functionality of this compound allows for its derivatization into a variety of functional molecules, including complex heterocyclic systems and advanced polymers.

Chloromethyl-substituted benzoate (B1203000) esters are recognized as valuable precursors for the synthesis of heterocyclic compounds, which are core structures in many areas of drug discovery. The chloromethyl group on this compound can act as an electrophilic site, reacting with molecules containing multiple nucleophilic centers (e.g., diamines, amino alcohols) to form new ring systems. This cyclization reaction is a powerful method for constructing advanced heterocyclic architectures that are often essential for biological activity.

The chloromethylbenzoate moiety is instrumental in the field of materials science, particularly for the functionalization of polymers and the creation of advanced coatings. Research has shown that polymers containing chloromethylbenzoate side chains can be used to modify other materials. mdpi.com In one study, a polymer with a 4-(chloromethyl)benzoate side chain was synthesized and used to functionalize multi-walled carbon nanotubes (MWCNTs). mdpi.com The process involved the scission of the C-Cl bond under UV irradiation to create reactive benzyl-type radicals on the polymer, which then formed covalent bonds with the surface of the nanotubes. mdpi.com Ethyl 4-(chloromethyl)benzoate was used as a model compound in this research to establish analytical methods. mdpi.com This methodology demonstrates the potential for this compound to be used in similar applications, such as preparing photo-reactive polymers and coatings or serving as a small molecule for surface modification studies.

Research Findings on a Related Polymer for Material Functionalization

| Component/Process | Description | Reference |

|---|---|---|

| Base Polymer | Polyvinyl alcohol (PVA) was esterified with 4-(chloromethyl)benzoyl chloride. | mdpi.com |

| Functionalization Method | The resulting polymer, polyvinyl 4-(chloromethyl)benzoate, was mixed with MWCNTs and irradiated with UV light. | mdpi.com |

| Reaction Mechanism | UV light caused the C-Cl bonds on the polymer side chains to break, forming benzyl-type radicals. | mdpi.com |

| Outcome | The polymer radicals covalently bonded to the surface of the MWCNTs, resulting in functionalized nanotubes. | mdpi.com |

Construction of Advanced Heterocyclic Architectures.

Case Studies of Industrial and Academic Synthetic Utility

This compound is a valuable bifunctional building block in organic synthesis, prized for the distinct reactivity of its chloromethyl and ethyl ester groups. Its utility is demonstrated in both large-scale industrial manufacturing and exploratory academic research, particularly in the synthesis of complex, biologically active molecules. The compound's structure allows for its incorporation as a substituted benzyl (B1604629) component through the reactive benzylic chloride, while the ester group provides a handle for subsequent chemical modifications.

In the pharmaceutical industry, intermediates structurally related to this compound are critical in the synthesis of major drug classes. A prominent example is the manufacture of angiotensin II receptor antagonists, a class of antihypertensive drugs collectively known as 'sartans'. In the synthesis of Telmisartan, for instance, a key step involves the alkylation of a complex benzimidazole (B57391) unit with a substituted bromomethylbiphenyl derivative, a transformation analogous to the reactivity offered by this compound's reactive halide. newdrugapprovals.orgrjpbcs.com Similarly, in the multi-step synthesis of Olmesartan Medoxomil, the assembly of the core structure relies on the coupling of an imidazole (B134444) derivative with a substituted benzyl halide, highlighting the industrial importance of this type of chemical transformation. researchgate.netgoogleapis.comgoogle.com The chloromethyl group serves as a potent electrophile for forming new carbon-heteroatom or carbon-carbon bonds, a foundational strategy in the construction of these complex pharmaceuticals.

From an academic perspective, this compound and its close analogs are employed to create novel molecular scaffolds for biological screening. Research into new therapeutic agents often utilizes such building blocks to explore structure-activity relationships. In one study focused on developing agents active against various parasites, researchers used 3-(chloromethyl)benzoyl chloride, the acid chloride analog of this compound. nih.gov This reagent was reacted with salicylamide (B354443) to synthesize a series of N-benzoyl-2-hydroxybenzamides. nih.gov The primary purpose of the 3-(chloromethyl)benzoyl chloride was to introduce the substituted benzoyl moiety onto a core structure to assess how this modification influenced biological activity. nih.gov This case demonstrates the compound's utility in academic research for rapidly generating libraries of new chemical entities with therapeutic potential.

The following data table details a representative reaction from the academic study mentioned, illustrating the compound's application.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Research Focus |

| Salicylamide | 3-(Chloromethyl)benzoyl chloride | N-(3-(Chloromethyl)benzoyl)salicylamide | 24% | Synthesis of potential antiparasitic agents nih.gov |

Advanced Spectroscopic and Computational Characterization of Ethyl 3 Chloromethyl Benzoate

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques provide detailed information about the molecular structure and electronic environment of ethyl 3-(chloromethyl)benzoate (B8533320).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of ethyl 3-(chloromethyl)benzoate provides information on the chemical environment of the protons. The ethyl group protons typically appear as a triplet and a quartet. The benzylic protons of the chloromethyl group and the aromatic protons exhibit distinct chemical shifts.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons. Although specific 2D NMR studies on this compound were not found in the search results, these techniques are standard for confirming structural assignments. acs.org

Interactive NMR Data Table

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound based on analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.4 (triplet) | ~14 |

| Ethyl CH₂ | ~4.4 (quartet) | ~61 |

| Benzyl (B1604629) CH₂ | ~4.6 (singlet) | ~45 |

| Aromatic CH | ~7.4 - 8.0 (multiplets) | ~128 - 138 |

| Carbonyl C=O | - | ~166 |

| Aromatic C-Cl | - | ~138 |

| Aromatic C-COOEt | - | ~131 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and provides information about the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically around 1720 cm⁻¹. Other characteristic bands include C-O stretching vibrations, aromatic C-H and C=C stretching, and the C-Cl stretching vibration. For the related ethyl benzoate (B1203000), a strong C=O stretch is observed. libretexts.org

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. While specific Raman data for this compound was not found, it is a valuable technique for confirming the presence of the aromatic ring and other structural features. smolecule.comdntb.gov.uaanalyzeiq.com

Interactive Vibrational Spectroscopy Data Table

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O Stretch (Ester) | ~1720 (Strong) | Present |

| C-O Stretch (Ester) | ~1250-1300 (Strong) | Present |

| Aromatic C=C Stretch | ~1600, ~1480 | Strong |

| Aromatic C-H Stretch | ~3000-3100 | Present |

| Aliphatic C-H Stretch | ~2850-3000 | Present |

| C-Cl Stretch | ~600-800 | Present |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₀H₁₁ClO₂). chemspider.com The monoisotopic mass of this compound is 198.044757 Da. chemspider.com

Fragmentation Analysis: In the mass spectrometer, this compound will fragment in a predictable manner. Common fragmentation pathways for benzoate esters include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the entire ester group. The presence of the chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments. For the related ethyl 3-chlorobenzoate, major fragments are observed at m/z 156 ([M-C₂H₄]⁺), 141 ([M-OC₂H₅]⁺), and 139 ([M-C₂H₅O]⁺).

Interactive Mass Spectrometry Data Table

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₀H₁₁ClO₂⁺ | 198/200 |

| [M-C₂H₅]⁺ | C₈H₆ClO₂⁺ | 169/171 |

| [M-OC₂H₅]⁺ | C₈H₆ClO⁺ | 153/155 |

| [M-COOC₂H₅]⁺ | C₇H₆Cl⁺ | 125/127 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds typically exhibit characteristic π → π* transitions. libretexts.org The benzene (B151609) ring in this compound is expected to show absorption bands in the UV region. up.ac.za The presence of the ester and chloromethyl substituents will influence the exact wavelength and intensity of these absorptions. researchgate.netunits.it The electronic transitions are generally too energetic to be recorded by standard UV spectrophotometers. libretexts.org

Solid-State Structural Investigations

Solid-state analysis provides definitive information about the three-dimensional arrangement of the molecule in the crystalline state.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule. mdpi.com While a specific single crystal X-ray structure for this compound was not found in the provided search results, this method would provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state. researchgate.netresearchgate.net For related compounds, X-ray diffraction has been used to confirm molecular structures and study intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

Powder X-ray Diffraction Analysis.

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of solid materials. It provides information on the atomic and molecular arrangement within a crystal lattice, including unit cell dimensions, space group, and phase purity. The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered beams at various angles. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline solid.

For a compound like this compound, which is a liquid at room temperature, PXRD analysis is not applicable in its native state. However, if a stable crystalline solid form were to be produced, for instance, through controlled crystallization at low temperatures or by forming a solid derivative, PXRD would be an essential tool for its characterization. nih.gov The diffraction peaks in the pattern correspond to the constructive interference of X-rays scattered by the planes of atoms in the crystal, as described by Bragg's Law.

In the analysis of related crystalline benzoate compounds, PXRD patterns are used to identify the specific polymorph (crystalline form) and to confirm the structural data obtained from single-crystal X-ray diffraction. researchgate.netresearchgate.net A typical PXRD data table would list the observed 2θ angles and their corresponding intensities, which can then be compared to calculated patterns from known crystal structures. google.comgoogle.com

Table 1: Representative PXRD Peak Data for a Crystalline Benzoate Derivative This table is a representative example of data that would be obtained for a solid form of a benzoate derivative and is not specific to this compound.

| Peak Position (° 2θ) | d-spacing (Å) | Relative Intensity (%) |

| 6.5 | 13.59 | 100 |

| 9.7 | 9.11 | 45 |

| 11.4 | 7.76 | 60 |

| 14.9 | 5.94 | 80 |

| 17.2 | 5.15 | 35 |

| 21.5 | 4.13 | 55 |

| 25.8 | 3.45 | 70 |

Computational Chemistry and Quantum Mechanical Modeling

Computational modeling provides profound insights into molecular properties that can be difficult or impossible to measure experimentally. These theoretical methods are crucial for understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the ground-state geometry of this compound can be optimized. tcsedsystem.eduresearchgate.net This optimization converges to a structure corresponding to a true energy minimum on the potential energy surface. scholarsresearchlibrary.com The calculations yield precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. researchgate.net For instance, studies on similar molecules like ethyl benzoate show characteristic C-C bond lengths within the benzene ring and specific angles associated with the ethyl ester group. scholarsresearchlibrary.com The chloromethyl substituent at the meta position is expected to influence the electronic distribution and geometry of the benzene ring. scholarsresearchlibrary.com

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents theoretically predicted data representative of a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.76 Å |

| C=O | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| C-C (ring avg.) | 1.39 Å | |

| Bond Angle | O=C-O | 123.5° |

| C-C-CH2Cl | 120.8° | |

| C-O-CH2 (ethyl) | 116.2° | |

| Dihedral Angle | C(ring)-C(ring)-C=O | ~180° |

Conformational Analysis and Potential Energy Surface Mapping.

Molecules with rotatable single bonds, such as the ester and chloromethyl groups in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of each resulting conformer. unibo.itacs.org This analysis identifies the most stable conformer (the global minimum on the PES) and the energy barriers between different conformations. uni-muenchen.de For the ethyl ester group, rotation around the C(ring)-C(ester) and O-CH2 bonds leads to different spatial arrangements. The results of such an analysis can predict the most likely shape the molecule will adopt and the energetic cost of transitioning to less stable forms.

Prediction of Spectroscopic Parameters and Vibrational Frequencies.

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). smsjournals.com Once the molecular geometry is optimized, the harmonic vibrational frequencies can be calculated. scholarsresearchlibrary.com These theoretical frequencies often require scaling to compensate for anharmonicity and the approximations inherent in the computational method. researchgate.netsmsjournals.com The analysis provides a detailed assignment for each vibrational mode, such as C-H stretching, C=O stretching of the ester group, C-Cl stretching of the chloromethyl group, and various bending and ring deformation modes. scholarsresearchlibrary.com This theoretical spectrum can be compared with experimental FT-IR and FT-Raman data to confirm structural assignments. acs.org

Table 3: Predicted Vibrational Frequencies for Key Modes of this compound This table presents a selection of theoretically predicted vibrational modes.

| Mode Description | Predicted Wavenumber (cm⁻¹, scaled) |

| Aromatic C-H Stretch | 3100-3050 |

| Aliphatic C-H Stretch | 2980-2900 |

| Ester C=O Stretch | ~1725 |

| Aromatic C=C Stretch | 1605, 1580 |

| CH2 Scissoring (ethyl) | ~1470 |

| CH2 Wagging (chloromethyl) | ~1260 |

| Ester C-O Stretch | ~1100 |

| C-Cl Stretch | ~750 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction.

Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's ionization potential, while the LUMO, an electron acceptor, relates to its electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A small gap suggests high polarizability and chemical reactivity. ekb.eg For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO may be centered on the ester group and the antibonding orbitals associated with the C-Cl bond, indicating sites susceptible to nucleophilic attack. chinesechemsoc.org

Table 4: Calculated FMO Properties of this compound This table presents representative data from an FMO analysis.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis.

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. libretexts.org It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its intermolecular interactions. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom of the ester group, making it a site for hydrogen bonding and interaction with electrophiles. researcher.life Positive potential would likely be found around the hydrogen atoms of the aromatic ring and the chloromethyl group, indicating these as potential sites for nucleophilic interaction. researchgate.net

Toxicological Profile and Safety Assessment Research of Ethyl 3 Chloromethyl Benzoate and Its Analogues

In Vitro Cytotoxicity and Genotoxicity Studies

In vitro studies are crucial for assessing the potential of a chemical to cause cellular damage and genetic mutations. For the analogues of Ethyl 3-(Chloromethyl)benzoate (B8533320), several studies have been conducted.

Cytotoxicity:

Genotoxicity:

Benzyl (B1604629) chloride, a primary analogue, has been shown to be a direct-acting alkylating agent and is mutagenic in various strains of Salmonella typhimurium and Escherichia coli ca.gov. It has also been found to increase mitotic recombination in Saccharomyces cerevisiae and transform Syrian hamster embryo cells in vitro ca.gov. Furthermore, benzyl chloride was reported to be slightly mutagenic in mammalian cultured cells, specifically in DNA excision-repair deficient strains of Chinese Hamster Ovary (CHO) cells ca.gov. Another analogue, 4-(chloromethyl)benzoic acid methyl ester, has been reported to have genotoxic impurities biosynth.com. The weight of evidence from both in vitro and in vivo genotoxicity data for benzoates like sodium benzoate (B1203000) and benzyl alcohol indicates that they are not mutagenic or clastogenic oecd.org.

Interactive Data Table: Genotoxicity of Benzyl Chloride in Various Test Systems

| Test System | Strain/Cell Line | Result | Reference |

| Salmonella typhimurium | TA1535, TA100 | Mutagenic | ca.gov |

| Escherichia coli | WP2 uvrA | Mutagenic | ca.gov |

| Saccharomyces cerevisiae | D3 | Increased mitotic recombination | ca.gov |

| Syrian Hamster Embryo Cells | - | Transformed cells | ca.gov |

| Chinese Hamster Ovary (CHO) Cells | DNA excision-repair deficient strains | Slightly mutagenic | ca.gov |

In Vivo Toxicity Assessment in Model Organisms

In vivo studies in model organisms are essential for understanding the systemic effects of a chemical.

Acute Toxicity:

For benzyl chloride, the acute oral LD50 in rats is 1231 mg/kg and in mice is 1624 mg/kg chemicalbook.in. The subcutaneous LD50 in rats is 1000 mg/kg chemicalbook.in. Acute inhalation exposure in humans causes severe irritation of the upper respiratory tract, skin, eyes, and mucous membranes, and can lead to pulmonary edema chemicalbook.in. In rats and mice, inhalation exposure to benzyl chloride caused irritation of mucous membranes, conjunctivitis, and central nervous system excitation ca.govchemicalbook.in.

Subchronic Toxicity:

A subchronic toxicity study on two new ethyl-carbamates in rats, administered for 90 days, showed alterations in water consumption, hematological parameters, and certain biochemical markers, with slight pathological changes in the liver nih.gov. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 12.5 mg/kg/day nih.gov. For benzyl alcohol, long-term studies indicated a NOAEL of >400 mg/kg bw/day for rats and >200 mg/kg bw/day for mice, with higher doses causing effects on body weight and lesions in various organs oecd.org.

Exposure to analogues of Ethyl 3-(Chloromethyl)benzoate has been associated with toxicity in several organs.

Respiratory System: Inhalation of benzyl chloride is highly irritating to the respiratory tract and can cause lung edema ca.govchemicalbook.in.

Skin and Eyes: Benzyl chloride is a potent lachrymator and causes severe irritation to the eyes and skin ca.govchemicalbook.innih.gov. It is also a strong skin-sensitizing agent in guinea pigs chemicalbook.in.

Central Nervous System (CNS): High concentrations of benzyl chloride can cause CNS effects chemicalbook.in. In rats and mice, signs of CNS excitation were observed after inhalation exposure ca.govnih.gov.

Carcinogenicity: Subcutaneous injection of benzyl chloride in rats resulted in local sarcomas with lung metastases chemicalbook.in. Dermal application on mice led to skin carcinomas chemicalbook.in. The International Agency for Research on Cancer (IARC) has classified benzyl chloride as a probable human carcinogen based on sufficient evidence in animals nih.govepa.gov.

Interactive Data Table: Organ-Specific Toxicity of Benzyl Chloride

| Organ System | Effect | Species | Reference |

| Respiratory | Irritation, lung edema | Human, Rat, Mouse | ca.govchemicalbook.in |

| Skin | Irritation, sensitization, carcinoma | Human, Guinea pig, Mouse | ca.govchemicalbook.in |

| Eyes | Severe irritation, lacrimation | Human, Rat, Mouse | ca.govchemicalbook.innih.gov |

| Central Nervous System | Excitation, weakness, headache | Human, Rat, Mouse | ca.govchemicalbook.innih.govepa.gov |

| Multiple Organs | Sarcomas, metastases | Rat | chemicalbook.in |

Acute and Subchronic Toxicity Evaluations.

Mechanistic Investigations of Adverse Effects

The toxicity of chloromethylated aromatic compounds like this compound is largely attributed to their nature as alkylating agents chemistryviews.orgtaylorandfrancis.com. Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic groups in biological macromolecules, most notably DNA chemistryviews.orgtaylorandfrancis.com. This interaction can lead to DNA damage, mutations, and interference with DNA replication and transcription, which underlies their genotoxic and carcinogenic effects ca.govchemicalbook.intaylorandfrancis.com. The chloromethyl group is a key structural feature that imparts this reactivity.

In the case of benzyl chloride, its ability to act as a direct-acting alkylating agent is responsible for its mutagenicity in various test systems ca.gov. This reactivity also explains its irritant and corrosive properties, as it can react with proteins and other molecules in the skin, eyes, and mucous membranes, leading to tissue damage chemicalbook.innih.gov.

Environmental Fate and Ecotoxicological Considerations of Ethyl 3 Chloromethyl Benzoate

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Log Kₒw). For Ethyl 3-(Chloromethyl)benzoate (B8533320), experimentally determined values are scarce; therefore, estimated values from Quantitative Structure-Activity Relationship (QSAR) models are often used.

Based on its structure, Ethyl 3-(Chloromethyl)benzoate is expected to be a liquid with low to moderate water solubility and a relatively low vapor pressure. The predicted octanol-water partition coefficient (Log Kₒw) is around 3.00, which suggests a moderate potential for bioaccumulation in fatty tissues of organisms and adsorption to organic matter in soil and sediment. chemsrc.com Its insolubility in water and moderate Log Kₒw indicate that if released into an aquatic environment, it would likely partition from the water column to sediment and suspended organic particles. Volatilization from water surfaces may be a relevant fate process, though its significance is dependent on factors like water temperature and turbulence. canada.ca

Table 1: Predicted Physicochemical and Partitioning Properties of this compound

| Property | Predicted Value | Implication for Environmental Distribution | Source |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₁ClO₂ | - | sigmaaldrich.com |

| Molecular Weight | 198.65 g/mol | - | sigmaaldrich.com |

| Physical Form | Colorless Liquid | Influences transport and handling. | |

| Boiling Point | ~228-230 °C | Low volatility under standard conditions. | |

| Water Solubility | Insoluble | Tends to partition out of the water phase. | |

| Vapor Pressure | ~0.0 mmHg at 25°C | Low tendency to volatilize from surfaces. | chemsrc.com |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.00 | Moderate potential for bioaccumulation and adsorption to organic matter. | chemsrc.com |

Degradation Pathways in Aquatic and Terrestrial Environments

The degradation of this compound in the environment is expected to proceed through several pathways, primarily hydrolysis, photolysis, and biodegradation. The presence of two reactive functional groups—the ethyl ester and the chloromethyl group—dictates its environmental reactivity.

Direct photolysis, the breakdown of a chemical by sunlight, is a potential degradation pathway for aromatic compounds. For compounds containing a chloromethyl group, such as benzyl (B1604629) chloride, photodecomposition can occur via the cleavage of the carbon-chlorine bond to form a benzyl radical and a chlorine atom. aip.org This process is initiated by the absorption of UV radiation. The resulting reactive radicals can then participate in a variety of secondary reactions. The estimated atmospheric half-life for the related benzyl chloride, reacting with hydroxyl radicals, is approximately 3.7 days, suggesting that phototransformation in the atmosphere is a relevant process. canada.ca Similar mechanisms are plausible for this compound, leading to its transformation in sunlit surface waters and in the atmosphere.

Hydrolysis is expected to be a significant degradation pathway for this compound in both aquatic and soil environments. The compound has two sites susceptible to hydrolysis:

Chloromethyl Group: The benzylic chloride structure is known to be susceptible to nucleophilic substitution by water. The hydrolysis of benzyl chloride to benzyl alcohol and hydrochloric acid is a well-documented reaction. quora.com This reaction can proceed relatively quickly in water, with the half-life of similar compounds like bis(chloromethyl) ether being measured in seconds. canada.ca

Ester Linkage: The ethyl ester group can undergo hydrolysis, catalyzed by acidic or basic conditions, to yield the corresponding carboxylic acid (3-(Chloromethyl)benzoic acid) and ethanol (B145695).

The biodegradation of chlorinated aromatic compounds has been extensively studied. Microbial consortia in soil and sediment are capable of degrading chlorinated benzoic acids under both aerobic and anaerobic conditions. nih.govosti.gov Studies on different isomers have shown that 3-chlorobenzoic acid is readily biodegradable. jbarbiomed.com

The likely sequence of biodegradation for this compound would involve initial transformation steps:

Esterase Activity: Microbial enzymes could hydrolyze the ester bond, releasing ethanol and 3-(Chloromethyl)benzoic acid.

Dehalogenation: The chloromethyl group could be transformed into a hydroxymethyl group or the chlorine could be reductively removed by specific dehalogenases. oup.com

Following these initial steps, the aromatic ring is typically cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways and be mineralized to carbon dioxide and water. jbarbiomed.comoup.com The rate of biodegradation can be influenced by environmental conditions such as pH, temperature, and the presence of other pollutants. nih.govccsenet.org

Hydrolytic Stability and Degradation Products.

Identification and Characterization of Environmental Transformation Products

While specific studies identifying the transformation products of this compound are not available, they can be predicted based on the degradation pathways discussed above. The primary transformation products are likely to result from hydrolysis and microbial action on the ester and chloromethyl groups.

Table 2: Likely Environmental Transformation Products of this compound

| Degradation Pathway | Initial Transformation Product(s) | Further Degradation Product(s) |

|---|

| Hydrolysis | Ethyl 3-(hydroxymethyl)benzoate 3-(Chloromethyl)benzoic acid | 3-Carboxybenzyl alcohol, Ethanol | | Biodegradation | 3-(Chloromethyl)benzoic acid, Ethanol | 3-(Hydroxymethyl)benzoic acid, Catechol derivatives | | Photolysis | 3-(Ethoxycarbonyl)benzyl radical | Various radical-mediated reaction products |

The characterization of these products would typically involve techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify organic compounds in environmental samples. chemsrc.com

Ecotoxicological Impact on Non-Target Organisms

There is no specific data available on the ecotoxicological effects of this compound on non-target organisms. In the absence of direct testing, a qualitative assessment can be made by considering the properties of the parent compound and its likely degradation products.

The parent compound, being a chlorinated organic molecule with moderate lipophilicity, may exhibit some level of toxicity to aquatic organisms. herts.ac.uk Halogenated aromatic compounds can be persistent and have various toxic modes of action. canada.ca However, the primary degradation pathways—hydrolysis and biodegradation—are expected to lead to less toxic substances. The main hydrolysis and biodegradation products, such as 3-(hydroxymethyl)benzoic acid, ethanol, and various benzoic acid derivatives, are generally considered to have lower toxicity and are more readily biodegradable than the parent chlorinated compound. canada.ca

A comprehensive ecotoxicological assessment would require experimental data on the acute and chronic toxicity of this compound to representative aquatic and terrestrial species. Without such data, any assessment of its environmental risk remains preliminary and relies on a read-across approach from structurally similar chemicals. herts.ac.uk

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| 3-(Chloromethyl)benzoic acid |

| 3-Carboxybenzyl alcohol |

| 3-Hydroxymethyl)benzoic acid |

| Benzyl alcohol |

| Benzyl chloride |

| bis(chloromethyl) ether |

| Catechol |

| Ethanol |

| This compound |

Aquatic Ecotoxicity

Direct experimental data on the aquatic ecotoxicity of this compound is not available. To qualitatively assess its potential impact on aquatic ecosystems, a read-across approach can be employed, using data from structurally related chemicals. Compounds such as 4-(Chloromethyl)benzoic acid and Benzyl benzoate (B1203000) share structural similarities that may provide an indication of the type of effects this compound could have on aquatic organisms.

For instance, 4-(Chloromethyl)benzoic acid has shown effects on microorganisms, with a reported EC50 of 33.3 mg/L in a 30-minute test with Photobacterium phosphoreum (Microtox test). fishersci.com Benzyl benzoate is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects. fishersci.pt The European Chemicals Agency (ECHA) has established Predicted No-Effect Concentrations (PNECs) for Benzyl benzoate in various environmental compartments, including freshwater, marine water, and sediment, indicating its potential for environmental risk. europa.eu For example, the PNEC for freshwater is 0.003 mg/L, derived using an assessment factor on ecotoxicity data. europa.eu

Interactive Data Table: Ecotoxicity Data for Compounds Structurally Similar to this compound

| Compound Name | Test Organism | Endpoint | Value | Exposure Duration | Reference |

| 4-(Chloromethyl)benzoic acid | Photobacterium phosphoreum | EC50 | 33.3 mg/L | 30 min | fishersci.com |

| Benzyl benzoate | Daphnia magna (Water flea) | EC50 | 3.09 mg/L | 48 h | metasci.ca |

| Benzyl benzoate | Danio rerio (Zebra fish) | LC50 | 0.29 mg/L | 96 h | metasci.ca |

| Benzyl benzoate | Algae (Pseudokirchneriella subcapitata) | ErC50 | < 1 mg/L | - | europa.eu |

| Benzoic Acid | Anabaena inaequalis (Cyanobacterium) | EC50 (Cell multiplication inhibition) | 9 mg/L | 14 days | who.int |

| Benzoic Acid | Daphnia magna (Water flea) | EC50 | 102 mg/L | 24 h | who.int |

This table presents data for structurally related compounds to provide a qualitative indication of potential aquatic toxicity. These values are not directly representative of this compound.

Terrestrial Ecotoxicity

There is a significant lack of data regarding the terrestrial ecotoxicity of this compound. Standard tests on soil-dwelling organisms such as earthworms, soil microorganisms (e.g., nitrification and carbon transformation tests), and terrestrial plants have not been reported for this specific substance.

Similarly, for the broader category of benzoates, data on toxicity to terrestrial organisms is scarce. oecd.org While some information exists for compounds like Benzoic acid, which shows low toxicity potential in the terrestrial environment, direct extrapolation to this compound is not scientifically robust without further investigation. who.int The presence of the chloromethyl group is a key structural feature that could significantly alter the compound's interaction with soil components and terrestrial biota compared to simple benzoates.

Given the absence of data, the potential for adverse effects on terrestrial ecosystems cannot be ruled out, particularly considering the general hazard profile of the substance, which includes skin irritation.

Environmental Risk Assessment Methodologies

Environmental risk assessment for a chemical substance is a systematic process to evaluate the potential for adverse effects on the environment. For a data-poor substance like this compound, a combination of qualitative and quantitative methodologies would be necessary.

A comprehensive environmental risk assessment typically involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. fishersci.com

Hazard Identification and Dose-Response Assessment: This step involves identifying the intrinsic hazardous properties of a substance. For this compound, this would begin with its known classification as a substance that can cause severe skin burns and eye damage. Due to the lack of specific ecotoxicity data, approaches for data-poor chemicals would be essential. These include:

Quantitative Structure-Activity Relationships (QSAR): QSAR models use the chemical structure of a compound to predict its physicochemical and toxicological properties. oecd.org By inputting the structure of this compound into validated QSAR models, it may be possible to estimate its potential aquatic toxicity (e.g., LC50 for fish, EC50 for daphnids) and other environmental endpoints. The reliability of these predictions depends on the model's applicability domain and the quality of the training set data.

Read-Across: This approach involves using data from one or more structurally similar chemicals to predict the properties of the target substance. labanalysis.it As demonstrated in the aquatic ecotoxicity section, data from compounds like 4-(Chloromethyl)benzoic acid and Benzyl benzoate could be used to infer the potential hazards of this compound. This requires a scientifically rigorous justification of the similarities in structure, reactivity, and potential metabolic pathways.

Exposure Assessment: This step estimates the concentration of the chemical that the environment might be exposed to. It considers the substance's entire lifecycle, including production, use, and disposal, and its environmental fate (e.g., degradation, partitioning into water, soil, and air). For this compound, this would involve modeling potential releases to the environment from industrial processes and predicting its distribution based on estimated physicochemical properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

Risk Characterization: In the final step, the information from the hazard and exposure assessments is integrated to estimate the likelihood and magnitude of adverse environmental effects. This is often done by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). who.int

PEC: Derived from the exposure assessment.

PNEC: Derived from the dose-response assessment (e.g., by applying an assessment factor to the lowest available ecotoxicity value from experimental data or QSAR/read-across estimations).

If the RQ is greater than 1, it indicates a potential risk, which may trigger the need for further testing to reduce uncertainty or the implementation of risk management measures. For data-poor chemicals, the uncertainty in both the PEC and PNEC values is high, and the risk characterization must reflect this. Tiered approaches, such as the one described in the RISK21 framework, can be used to prioritize chemicals for further data generation based on initial, often conservative, risk estimates.

Emerging Research Directions and Future Perspectives for Ethyl 3 Chloromethyl Benzoate

Catalyst Development for Enhanced Selectivity and Sustainability

The conventional synthesis of chloromethylated benzoates often involves Friedel-Crafts-type reactions using reagents like paraformaldehyde and a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). google.com A significant challenge with these methods is controlling regioselectivity, as traditional approaches can lead to a mixture of ortho, meta, and para isomers, alongside side reactions if conditions are not strictly controlled. google.comgoogle.com Modern research is focused on developing new catalysts that offer higher selectivity for the desired meta-isomer and operate under greener, more sustainable conditions.

Emerging catalytic strategies are moving away from harsh Lewis acids and stoichiometric reagents. Key future directions include: